1-[(E)-2-phenylethenyl]sulfonyl-N-[3-(pyridin-2-ylsulfanylmethyl)phenyl]piperidine-4-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains a piperidine ring, which is a common feature in many pharmaceuticals . It also contains a sulfonyl group and a phenyl group, which are common in many organic compounds .
Molecular Structure Analysis
The piperidine ring in this compound is a six-membered ring with one nitrogen atom, which can contribute to its reactivity. The phenyl and sulfonyl groups can also influence the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperidine ring could make it a base, and the sulfonyl group could make it more polar .Scientific Research Applications
Synthesis and Biological Activity
The chemical structure of 1-[(E)-2-phenylethenyl]sulfonyl-N-[3-(pyridin-2-ylsulfanylmethyl)phenyl]piperidine-4-carboxamide reflects its potential for diverse scientific applications, particularly in the synthesis of compounds with significant biological activities. Research has focused on the development of derivatives that exhibit promising anti-inflammatory, antibacterial, and anticancer properties.
Anti-inflammatory Agents : The synthesis of novel compounds through modifications of piperidine-4-carboxamide derivatives has been explored, aiming at potential anti-inflammatory applications. For instance, the creation of 1-(substituted phenylcarbonyl/sulfonylamino)-1,2,3,6-tetrahydropyridine-5-carboxylic acid diethylamides shows the adaptability of piperidine structures in developing anti-inflammatory agents (Madhavi Gangapuram & K. Redda, 2006).
Antibacterial Activity : The compound's structural framework has been utilized to synthesize sulfonamide drugs, known for their broad spectrum of biological activities, including antibacterial properties. Research in this area has led to the synthesis of α-tolylsulfonamide derivatives with improved yields and significant activity against key bacterial targets, highlighting the compound's relevance in antibiotic development (O. Ajani et al., 2012).
Anticancer Activity : The structural versatility of piperidine-4-carboxamide derivatives has been harnessed to create compounds with potential anticancer activity. Novel 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides, for example, have been synthesized and evaluated for their in vitro anticancer activity, demonstrating selective efficacy against leukemia, colon cancer, and melanoma cell lines. This research points towards the compound's utility in developing new anticancer therapies (Krzysztof Szafrański & J. Sławiński, 2015).
Chemical Synthesis and Material Science Applications
Apart from biological activities, derivatives of this compound have been investigated for their potential in chemical synthesis and material science:
Synthetic Routes and Catalysis : The compound's framework has been explored for developing novel synthetic routes and catalytic processes. Research in this area includes the design and synthesis of sulfonamide derivatives via chemoselective processes, showcasing the compound's applicability in creating diverse chemical structures with potential industrial and pharmaceutical applications (Yung-Lin Yang et al., 2013).
Polymer Science : The introduction of sulfone and pyridine moieties into polymer chains has been explored to enhance the thermal stability and solubility of polymers. The synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone groups exemplifies the integration of the compound's derivatives into high-performance materials, highlighting its significance in the development of advanced polymeric materials (Xiao-Ling Liu et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(E)-2-phenylethenyl]sulfonyl-N-[3-(pyridin-2-ylsulfanylmethyl)phenyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O3S2/c30-26(28-24-10-6-9-22(19-24)20-33-25-11-4-5-15-27-25)23-12-16-29(17-13-23)34(31,32)18-14-21-7-2-1-3-8-21/h1-11,14-15,18-19,23H,12-13,16-17,20H2,(H,28,30)/b18-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVDGDRGDHJWSC-NBVRZTHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC(=C2)CSC3=CC=CC=N3)S(=O)(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)NC2=CC=CC(=C2)CSC3=CC=CC=N3)S(=O)(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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